N-Phenylindoline-5-sulfonamide represents a class of chemical compounds characterized by a sulfonamide group attached to the 5th position of an N-phenylindoline scaffold. These compounds have gained significant attention in scientific research, specifically in the field of medicinal chemistry, as potential therapeutic agents for obesity and metabolic diseases. []
N-phenylindoline-5-sulfonamide is a compound that has garnered significant attention in medicinal chemistry, particularly for its role as an inhibitor of acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2). This enzyme is implicated in lipid metabolism and has been identified as a potential target for the treatment of obesity and metabolic disorders. The compound's structure features an indoline core attached to a phenyl group and a sulfonamide moiety, which contributes to its biological activity.
N-phenylindoline-5-sulfonamide is classified within the broader category of sulfonamide derivatives. Its synthesis and optimization have been documented in various studies, highlighting its potential therapeutic applications. The compound's discovery is rooted in efforts to enhance the potency and selectivity of MGAT2 inhibitors, leading to derivatives with improved pharmacokinetic profiles and oral bioavailability .
The synthesis of N-phenylindoline-5-sulfonamide derivatives typically involves a multi-step process, which can include:
Technical details reveal that one successful synthetic route involved starting from N-phenylbenzenesulfonamide derivatives, followed by structural modifications to improve MGAT2 inhibitory activity .
The molecular structure of N-phenylindoline-5-sulfonamide can be described as follows:
Key data points include:
N-phenylindoline-5-sulfonamide participates in various chemical reactions relevant to its synthesis and modification:
These reactions are pivotal for developing new derivatives with enhanced pharmacological properties .
The mechanism of action for N-phenylindoline-5-sulfonamide primarily involves its inhibition of MGAT2, an enzyme critical for triglyceride synthesis in the intestine. By inhibiting this enzyme, the compound reduces lipid absorption and subsequently lowers plasma triglyceride levels.
Key data points include:
N-phenylindoline-5-sulfonamide possesses several notable physical and chemical properties:
These properties influence its formulation and delivery as a pharmaceutical agent .
N-phenylindoline-5-sulfonamide has several scientific applications:
The ongoing research into this compound highlights its significance in addressing metabolic diseases through innovative therapeutic strategies .
Monoacylglycerol acyltransferase-2 (MGAT2) is an endoplasmic reticulum-bound enzyme that catalyzes the synthesis of diacylglycerol (DAG) from monoacylglycerol (MAG) and acyl-CoA. This reaction represents the first committed step in the triacylglycerol (TAG) resynthesis pathway, which predominates in the small intestine for dietary fat absorption. Approximately 70–80% of dietary TAG is processed via this pathway, where pancreatic lipase hydrolyzes ingested TAG into 2-MAG and free fatty acids. These hydrolysis products are absorbed by enterocytes and re-esterified into TAG through sequential actions of MGAT and diacylglycerol acyltransferase (DGAT) enzymes [2] [4].
Genetic studies in Mgat2-deficient mice demonstrate this enzyme's pivotal role in metabolic homeostasis. When fed a high-fat diet (HFD), Mgat2−/− mice exhibited:
Notably, heterozygous (Mgat2+/−) mice displayed intermediate phenotypes, suggesting MGAT2 activity is dose-dependently linked to metabolic outcomes. These findings establish MGAT2 as a critical gatekeeper in intestinal lipid metabolism, with its inhibition offering protection against diet-induced obesity and insulin resistance [2] [4].
N-phenylindoline-5-sulfonamide derivatives represent a novel class of potent, selective MGAT2 inhibitors optimized for oral bioavailability and metabolic stability. The lead compound 10b (IC50 = 1.0 nM) emerged from strategic structural modifications:
Further optimization yielded compound 24d (IC50 = 3.4 nM), which demonstrated robust in vivo efficacy:
Table 1: Pharmacological Profile of Key N-phenylindoline-5-sulfonamide Derivatives
Compound | MGAT2 IC50 (nM) | Selectivity vs. DGAT1/ACAT1 | Oral Bioavailability | Key Structural Features |
---|---|---|---|---|
10b | 1.0 | >30,000-fold | 38% (Mouse) | Bicyclic indoline core |
24d | 3.4 | >30,000-fold | 52% (Mouse) | 2-Oxopyrrolidinyl substituent |
27c | 7.8 | >30,000-fold | 61% (Mouse) | 4-Chloro-2,6-difluoroaniline |
The therapeutic rationale hinges on diverting dietary lipids from storage to oxidation. By blocking enterocyte TAG re-synthesis, MGAT2 inhibitors:
The acyltransferase enzyme family shares overlapping substrates but distinct metabolic roles. N-phenylindoline-5-sulfonamides exhibit exceptional selectivity for MGAT2 over phylogenetically related enzymes:
Table 2: Selectivity Profile of MGAT2 Inhibitors Against Related Acyltransferases
Enzyme | Biological Function | Tissue Distribution | Inhibition by 10b | Metabolic Consequences of Inhibition |
---|---|---|---|---|
MGAT2 | MAG → DAG conversion | Small intestine > Liver | IC50 = 1.0 nM | Reduced fat absorption, increased energy expenditure |
DGAT1 | DAG → TAG conversion | Ubiquitous | IC50 > 30 µM | Gastrointestinal side effects observed clinically |
DGAT2 | DAG → TAG conversion | Liver, adipose, intestine | IC50 > 30 µM | Embryonic lethality in knockouts |
ACAT1 | Cholesterol esterification | Macrophages, liver | IC50 > 30 µM | Reduced foam cell formation |
MGAT3 | MAG/DAG acyltransferase | Human intestine/liver | IC50 > 30 µM | Unknown (pseudogene in mice) |
Key differentiators:
The >30,000-fold selectivity of N-phenylindoline-5-sulfonamides for MGAT2 over MGAT3, DGAT1, DGAT2, and ACAT1 underpins their clean in vivo safety profile and validates MGAT2 as a precision target for metabolic disorders [1] [3] [4].
CAS No.: 112484-85-2
CAS No.: 10606-14-1